molecular formula C9H12N2O3 B2359584 (5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid CAS No. 2247103-83-7

(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid

Cat. No.: B2359584
CAS No.: 2247103-83-7
M. Wt: 196.206
InChI Key: KMEZMRMPDGUPES-UHNVWZDZSA-N
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Description

This compound (molecular formula: C₁₃H₂₂O₃) features a fused pyrano[3,4-c]pyrazole core with stereospecific methyl groups at positions 5R and 7S and a carboxylic acid substituent at position 3 . The pyran ring (six-membered oxygen-containing heterocycle) fused to a pyrazole (five-membered nitrogen-rich ring) creates a rigid bicyclic system.

Properties

IUPAC Name

(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-3-6-7(5(2)14-4)10-11-8(6)9(12)13/h4-5H,3H2,1-2H3,(H,10,11)(H,12,13)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMEZMRMPDGUPES-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(O1)C)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C([C@@H](O1)C)NN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the construction of the tetrahydropyrano ring. Key steps may include cyclization reactions, methylation, and carboxylation under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: The pyrano[3,4-c]pyrazole system in the target compound differs from thiopyrano (sulfur substitution, ) and pyrrolo (five-membered nitrogen ring, ) analogues. These changes impact electronic properties and ring strain. The indazole derivative () replaces the pyran ring with a benzene ring fused to pyrazole, reducing polarity but enhancing aromaticity.

Substituent Effects: The 5R,7S-dimethyl groups in the target compound introduce stereochemical complexity absent in non-chiral analogues like the thiopyrano derivative . Carboxylic acid vs. ester substituents (e.g., ethyl ester in ) dictate solubility and reactivity. The acid group improves aqueous solubility, while esters are more lipophilic and hydrolytically unstable.

Similarity Scores :

  • CAS 32286-99-0 (indazole derivative) shows the highest structural similarity (0.87) to the target compound, likely due to conserved pyrazole-carboxylic acid motifs .

Biological Activity

(5R,7S)-5,7-Dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : (5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid
  • Molecular Formula : C₉H₁₂N₂O₃
  • Molecular Weight : 196.21 g/mol
  • CAS Number : 2247103-83-7

Biological Activity Overview

The biological activity of this compound has been investigated through various studies that highlight its pharmacological potential. Key areas of interest include:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes. For instance, studies have shown that certain substituted pyrazoles can inhibit COX-2 with selectivity comparable to known COX inhibitors like celecoxib .
  • Antidiabetic Effects : The compound has been evaluated for its ability to modulate glucose metabolism. In vitro studies demonstrated that it could inhibit α-glucosidase and β-glucosidase activities, leading to potential applications in managing diabetes by delaying carbohydrate absorption .
  • Neuroprotective Properties : Some studies suggest that pyrazole derivatives may provide neuroprotection through their action on the aryl hydrocarbon receptor (AhR), which is implicated in neuroinflammatory processes. Compounds targeting AhR can potentially mitigate neurodegenerative conditions .

1. Anti-inflammatory Activity

A study synthesized various pyrazole derivatives and assessed their COX inhibition:

CompoundCOX-2 Selectivity Index
Compound A8.69
Compound B9.26
Celecoxib8.60

Results indicated that some derivatives exhibited higher selectivity for COX-2 than celecoxib itself, suggesting promising anti-inflammatory properties.

2. Antidiabetic Activity

In a series of experiments evaluating the antidiabetic potential:

Compoundα-glucosidase Inhibition (%)β-glucosidase Inhibition (%)
Compound C65% at 10 μM70% at 10 μM
Compound D58% at 10 μM62% at 10 μM

These findings underscore the potential use of (5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid as a therapeutic agent in diabetes management.

3. Neuroprotective Effects

Research has shown that compounds with similar structures can inhibit AhR-mediated pathways:

CompoundAhR Inhibition (%)
Compound E75%
Compound F68%

These results suggest that the compound may play a role in preventing neuroinflammation associated with neurodegenerative diseases.

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